Product packaging for Cyclopenta-1,2-diene(Cat. No.:CAS No. 50682-89-8)

Cyclopenta-1,2-diene

Cat. No.: B14661044
CAS No.: 50682-89-8
M. Wt: 66.10 g/mol
InChI Key: VRNCRGHDRGGBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta-1,2-diene is a highly strained and kinetically unstable cyclic allene that presents a significant synthetic challenge, making it a compound of high interest for advanced research in reaction mechanisms and organometallic chemistry. Unlike its stable isomer, 1,3-cyclopentadiene, which readily dimerizes at room temperature, the 1,2-isomer features a cumulenic structure with conjugated double bonds that creates significant angle strain, conflicting with the ideal geometry of the ring system. This extreme instability means it typically cannot be isolated and must be generated in situ for experimental studies. Early attempts to synthesize it via Favorskii-type eliminations or the reaction of 2,3-dibromocycloalkenes with zinc were unsuccessful, often yielding dimeric products instead. Modern approaches have achieved the generation of derivatives, such as 1-phenyl-cyclopenta-1,2-diene, through the dehydroiodination of specific precursors at high temperatures (approx. 240°C), proceeding via a diradical intermediate. Its primary research value lies in its potential to serve as a ligand in transition metal complexes, expanding upon the well-established chemistry of cyclopentadienyl (Cp) anions, and as a model for studying strained reactive intermediates. Researchers exploring the limits of small-ring chemistry, hyperconjugative interactions, and novel ligand systems will find this compound particularly valuable. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6 B14661044 Cyclopenta-1,2-diene CAS No. 50682-89-8

Properties

CAS No.

50682-89-8

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

InChI

InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2

InChI Key

VRNCRGHDRGGBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC=C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.

Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentadienone.

    Reduction: It can be reduced to form cyclopentene.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Cyclopentadienone.

    Reduction: Cyclopentene.

    Substitution: Halogenated cyclopentadienes.

Scientific Research Applications

Cyclopenta-1,2-diene has numerous applications in scientific research:

    Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .

Comparison with Similar Compounds

Cyclopenta-1,3-dienes (CPDA)

Cyclopenta-1,3-dienes, such as cyclopenta-2,4-dienone analogs (CPDA), differ in double-bond positioning (1,3 vs. 1,2). This positional shift significantly impacts aromaticity and electronic properties:

  • Aromatic Stability: HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift) analyses reveal that CPDA derivatives exhibit non-linear but measurable aromatic character due to conjugation with substituents like carbonyl groups . In contrast, cyclopenta-1,2-diene lacks such stabilization, making it more reactive.
  • Synthetic Utility : CPDA derivatives are synthesized via intramolecular Diels-Alder reactions of furans or thiophenes, whereas this compound remains challenging to isolate due to competing rearrangements .

Cyclopenta-1,2-dithioles and Thiazines

These sulfur-containing heterocycles share the cyclopenta backbone but replace double bonds with sulfur atoms:

  • Synthesis : Cyclopenta-1,2-dithioles are formed via molecular rearrangements of thiocyanate precursors, a pathway distinct from this compound’s attempted zinc-mediated synthesis .
  • Applications : Dithioles and thiazines are explored as liquid crystalline materials, leveraging their planar structures and sulfur’s electron-withdrawing effects . This compound’s instability limits similar applications.

Cyclohexa-1,3-diene

Cyclohexa-1,3-diene (C₆H₈, MW 80.13) is a six-membered analog with reduced ring strain:

  • Physical Properties : Lower strain enhances stability, making cyclohexa-1,3-diene easier to handle. Safety protocols emphasize skin protection due to irritation risks .
  • Reactivity : Its conjugated diene system participates in cycloadditions but with slower kinetics compared to this compound’s strained framework.

Penta-1,2-diene

Penta-1,2-diene (C₅H₈, MW 68.12) is a linear allene with cumulative double bonds:

  • Structure : The linear geometry eliminates ring strain but introduces steric hindrance between substituents.

Cyclopent-3-en-1,2-dione

This diketone derivative (C₅H₄O₂, MW 96.08) features oxygen substituents:

  • Reactivity : The electron-withdrawing carbonyl groups enable nucleophilic attacks and cycloadditions, contrasting with this compound’s electrophilic diene behavior .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Key Feature Stability
This compound C₅H₆ 66.10 Adjacent double bonds Low (isolated with difficulty)
Cyclopenta-1,3-diene (CPDA) C₅H₆O₂ 98.10 1,3-Diene with substituents Moderate (aromatic stabilization)
Cyclohexa-1,3-diene C₆H₈ 80.13 Six-membered ring High
Penta-1,2-diene C₅H₈ 68.12 Linear allene Moderate

Q & A

Q. Q1. What are the established synthetic routes for Cyclopenta-1,2-diene, and how do reaction conditions influence yield and purity?

Methodological Answer : this compound is typically synthesized via [1,3]-sigmatropic shifts or photochemical isomerization of precursor molecules like bicyclic hydrocarbons. Key variables include temperature (e.g., thermal decomposition at 200–300°C), solvent polarity, and catalyst choice (e.g., Lewis acids). For purity assessment, gas chromatography-mass spectrometry (GC-MS) and 1^1H/13^13C NMR are critical . Example protocol:

  • Thermal decomposition : Monitor reaction progression via in-situ FTIR to detect intermediate species.
  • Photochemical routes : Optimize UV wavelength (e.g., 254 nm) to minimize side-product formation.

Q. Q2. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer : Combine 1^1H NMR (for diastereotopic proton analysis), 13^13C NMR (for carbon hybridization confirmation), and X-ray crystallography (for absolute configuration). Computational methods like DFT calculations (e.g., B3LYP/6-31G*) validate experimental spectra and predict stability of conformers .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the thermal instability of this compound, and how can computational models predict its degradation pathways?

Methodological Answer : Degradation pathways (e.g., dimerization or retro-Diels-Alder reactions) are studied via kinetic trapping experiments and time-resolved spectroscopy. Computational workflows:

Transition state analysis : Use Gaussian or ORCA to map energy barriers.

Molecular dynamics simulations : Predict dominant pathways under varying temperatures.
Contradictions in literature (e.g., competing degradation mechanisms) require meta-analysis of activation energies from multiple studies .

Q. Q4. How do solvent effects and substituent electronic properties modulate the reactivity of this compound in cycloaddition reactions?

Methodological Answer : Design a matrix of experiments with:

  • Solvent polarity : Compare Diels-Alder reaction rates in toluene vs. DMF.
  • Substituents : Introduce electron-withdrawing (NO2_2) or donating (OCH3_3) groups to the diene.
    Use Hammett plots to correlate substituent σ-values with reaction rates. Contradictory data (e.g., anomalous rate accelerations) may arise from solvent-catalyst interactions, necessitating multivariate regression analysis .

Data Contradiction & Validation

Q. Q5. How should researchers address discrepancies in reported bond lengths and angles for this compound across crystallographic studies?

Methodological Answer :

  • Critical evaluation : Compare datasets from Cambridge Structural Database (CSD) entries, filtering for resolution (<1.0 Å) and R-factors (<0.05).
  • Statistical outlier detection : Apply Grubbs’ test to identify anomalous measurements.
  • Theoretical validation : Cross-reference experimental bond lengths with DFT-optimized geometries. Discrepancies often stem from crystal packing effects or experimental artifacts .

Q. Q6. Why do some studies report conflicting regioselectivity in this compound electrophilic additions, and how can this be resolved?

Methodological Answer : Contradictions may arise from subtle differences in electrophile hardness/softness (Pearson’s HSAB theory) or solvent stabilization of intermediates. Resolve via:

Competition experiments : Compare product ratios using paired electrophiles (e.g., Br2_2 vs. ICl).

In-situ monitoring : Use stopped-flow NMR to capture transient intermediates.
Meta-analyses should account for temperature gradients and reagent purity .

Experimental Design & Reproducibility

Q. Q7. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Methodological Answer :

  • Standardization : Document exact molar ratios, quenching methods, and purification techniques (e.g., column chromatography vs. sublimation).
  • Data transparency : Publish raw NMR/FID files and crystallographic .cif files in supplementary materials.
  • Interlaboratory validation : Collaborate with independent labs to verify yields and spectral data .

Q. Q8. How can researchers design kinetic studies to elucidate the ring-opening dynamics of strained this compound systems?

Methodological Answer :

  • Variable-temperature NMR : Measure T1T_1 relaxation times to estimate activation energies.
  • Isotopic labeling : Use 13^{13}C-labeled derivatives to track bond cleavage sequences.
  • Comparative kinetics : Contrast with less-strained analogs (e.g., cyclohexadienes) to isolate strain effects .

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